2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. This compound features a pyridine ring substituted with a methylhydrazinyl group at the 2-position and a trifluoromethyl group at the 5-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine typically involves the introduction of the methylhydrazinyl and trifluoromethyl groups onto the pyridine ring. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylhydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methylhydrazinyl group can form hydrogen bonds and other interactions with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylhydrazinyl)pyridine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less stable.
5-(Trifluoromethyl)pyridine: Lacks the methylhydrazinyl group, reducing its ability to form specific interactions with biological targets.
2-(1-Hydrazinyl)-5-(trifluoromethyl)pyridine: Similar structure but with a hydrazinyl group instead of a methylhydrazinyl group, which can affect its reactivity and interactions.
Uniqueness
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is unique due to the combination of the methylhydrazinyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-13(11)6-3-2-5(4-12-6)7(8,9)10/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYILLLQHBJCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380652 | |
Record name | 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163620-24-4 | |
Record name | 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 163620-24-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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